Glucobrassicin-1-Sulfonate
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Overview
Description
Sulfoglucobrassicin is an indolylmethylglucosinolic acid that is glucobrassicin bearing an additional sulfo group on the indole nitrogen. It is an indolyl carbohydrate and an indolylmethylglucosinolic acid. It derives from a glucobrassicin. It is a conjugate acid of a sulfoglucobrassicin(1-).
Scientific Research Applications
Indole Derivatives in Woad (Isatis tinctoria L.)
Glucobrassicin-1-sulfonate, along with other indole derivatives such as glucobrassicin and neoglucobrassicin, has been identified in woad (Isatis tinctoria L.). These compounds have important implications in metabolic studies of indoles related to goitrogens and auxins. Glucobrassicin-1-sulfonate, in particular, releases thiocyanate and is considered a plant goitrogen. It exhibits an enzymic degradation pattern identical to glucobrassicin, emphasizing its potential role in plant and human health studies (Elliott & Stowe, 1971).
Distribution in Woad and Impact on Development
The distribution of glucobrassicin-1-sulfonate in woad indicates its significant presence in seedlings, particularly in shoots, whether grown in light or dark. This compound is not found in roots, and light exposure affects its levels in shoots. The synthesis of glucobrassicin-1-sulfonate, along with glucobrassicin and neoglucobrassicin, from woad seedlings suggests a possible role in the plant's development and impact on the ecological environment (Elliott & Stowe, 1971).
Oviposition Stimulant in Pieris rapae Butterflies
Glucobrassicin-1-sulfonate, among other indole glucosinolates, has been identified as a significant component in the oviposition behavior of Pieris rapae butterflies. Its presence in host plants like Isatis tinctoria L. influences the butterfly's recognition and selection for laying eggs, suggesting a broader ecological and evolutionary role of glucobrassicin-1-sulfonate in plant-insect interactions (Sachdev-gupta, Radke, & Renwick, 1992).
Synthesis and Anticoagulant Activity of Polymers
Research on the synthesis of sulfonated polymers like γ-Poly(glutamic acid) sulfonate (γ-PGA-sulfonate) illustrates the potential biomedical applications of sulfonate-containing compounds. These polymers have demonstrated significant anticoagulant activity, indicating that sulfonate derivatives like glucobrassicin-1-sulfonate could have implications in medical materials and drug delivery systems (Matsusaki, Serizawa, Kishida, Endo, & Akashi, 2002).
properties
Product Name |
Glucobrassicin-1-Sulfonate |
---|---|
Molecular Formula |
C16H20N2O12S3 |
Molecular Weight |
528.5 g/mol |
IUPAC Name |
3-[(2Z)-2-sulfooxyimino-2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]sulfanylethyl]indole-1-sulfonic acid |
InChI |
InChI=1S/C16H20N2O12S3/c19-7-11-13(20)14(21)15(22)16(29-11)31-12(17-30-33(26,27)28)5-8-6-18(32(23,24)25)10-4-2-1-3-9(8)10/h1-4,6,11,13-16,19-22H,5,7H2,(H,23,24,25)(H,26,27,28)/b17-12-/t11-,13-,14+,15-,16+/m1/s1 |
InChI Key |
JZFQZINWXSEVSO-URUUWQEUSA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)C(=CN2S(=O)(=O)O)C/C(=N/OS(=O)(=O)O)/S[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O |
SMILES |
C1=CC=C2C(=C1)C(=CN2S(=O)(=O)O)CC(=NOS(=O)(=O)O)SC3C(C(C(C(O3)CO)O)O)O |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2S(=O)(=O)O)CC(=NOS(=O)(=O)O)SC3C(C(C(C(O3)CO)O)O)O |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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